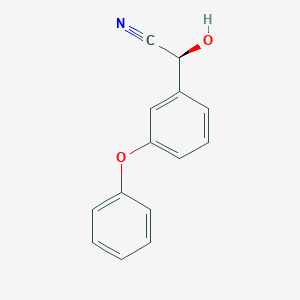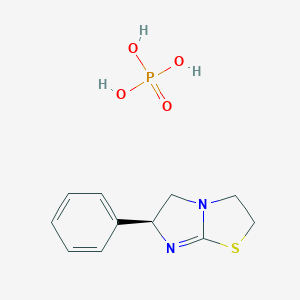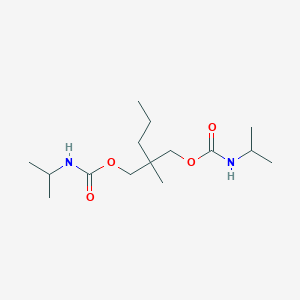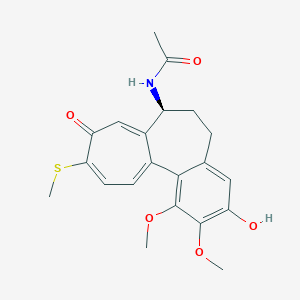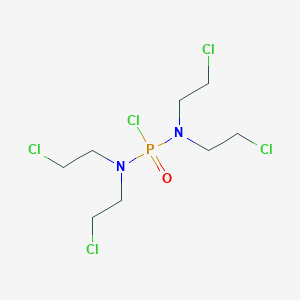
2,5-Dimethylene-3,6-diketopiperazine
Overview
Description
2,5-Dimethylene-3,6-diketopiperazine is an organic compound featuring a six-membered ring containing two amide groups at opposite positions. This compound is a derivative of 2,5-diketopiperazine, which is known for its structural diversity and biological activities. The presence of methylene groups at the 2 and 5 positions adds unique chemical properties to this compound.
Mechanism of Action
Target of Action
It’s known that 2,5-diketopiperazines (2,5-dkps), the parent class of this compound, are ubiquitous peptides in nature and are often found in a variety of natural products as well as several drugs . They interact with a wide variety of receptors due to their unique structure .
Mode of Action
2,5-dkps are known to interact with their targets through their unique structure, which includes rigidity, chirality, and a variety of side chains . This allows them to bind to a wide variety of receptors, influencing the function of these targets .
Biochemical Pathways
It’s known that 2,5-dkps are often produced as degradation products of polypeptides, especially in processed foods and beverages . They are also often found in fermentation broths and yeast cultures .
Result of Action
It’s known that 2,5-dkps are structurally diverse and offer myriad biological activities .
Action Environment
It’s known that 2,5-dkps are often found in a variety of environments, including fermentation broths, yeast cultures, and even in the contents of comets .
Biochemical Analysis
Biochemical Properties
2,5-Dimethylene-3,6-diketopiperazine plays a significant role in biochemical reactions due to its ability to act as a proton donor and facilitate the formation of hydrogen bonds within molecular components . This compound interacts with various enzymes, proteins, and other biomolecules, inducing structural modifications that can influence its biological activity. For instance, it has been shown to interact with cyclodipeptide synthases, which are enzymes involved in the biosynthesis of diketopiperazine derivatives .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis and block cell cycle progression in cancer cells, highlighting its potential as an anticancer agent . Additionally, it has been observed to affect quorum sensing and cell-cell signaling in microbial communities .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can form hydrogen bonds and other non-covalent interactions with target proteins, leading to conformational changes that affect their activity . For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of cancer cell growth and modulation of metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects, such as anticancer activity and modulation of immune responses . At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cyclodipeptide synthases and nonribosomal peptide synthetases . These enzymes catalyze the formation of diketopiperazine scaffolds from amino acid substrates, leading to the production of bioactive derivatives. This compound can also influence metabolic flux and metabolite levels, contributing to its diverse biological activities .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, where it can exert its biological effects. For example, it has been shown to accumulate in cancer cells, enhancing its anticancer activity .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to the nucleus, mitochondria, or other cellular compartments, where it can interact with target proteins and modulate their activity. These localization patterns are crucial for its biological function and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethylene-3,6-diketopiperazine typically involves the cyclization of appropriate dipeptides or amino acid derivatives
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethylene-3,6-diketopiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketopiperazine derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The methylene groups can undergo substitution reactions with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.
Major Products: The major products formed from these reactions include various substituted diketopiperazines, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
2,5-Dimethylene-3,6-diketopiperazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibition and protein-protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
2,5-Diketopiperazine: The parent compound, known for its structural diversity and biological activities.
3,6-Dimethyl-2,5-diketopiperazine: A derivative with methyl groups at the 3 and 6 positions, exhibiting different chemical properties.
2,5-Dimethyl-3,6-diketopiperazine: Another derivative with methyl groups at the 2 and 5 positions, similar to 2,5-dimethylene-3,6-diketopiperazine but with different reactivity.
Uniqueness: this compound is unique due to the presence of methylene groups, which impart distinct chemical reactivity and biological activities compared to other diketopiperazine derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3,6-dimethylidenepiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-3-5(9)8-4(2)6(10)7-3/h1-2H2,(H,7,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQPHICLKVWLEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C(=O)NC(=C)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00166776 | |
| Record name | NSC 278175 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00166776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15996-22-2 | |
| Record name | 2,5-Dimethylene-3,6-diketopiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015996222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC278175 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=278175 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC 278175 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00166776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-DIMETHYLENE-3,6-DIKETOPIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B198RDA6I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


